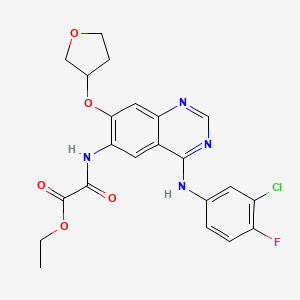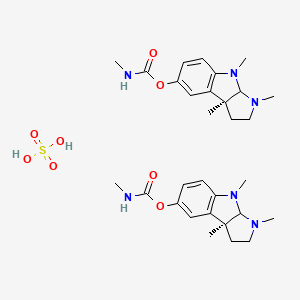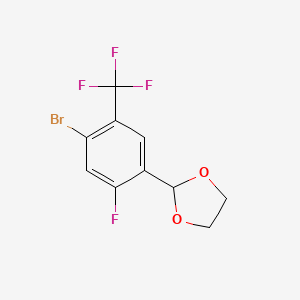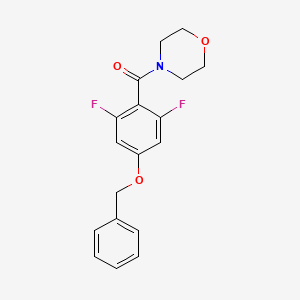
(S)-Ethyl 2-((4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-2-oxoacetate (Afatinib Impurity)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ethyl 2-((4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-2-oxoacetate, commonly known as an Afatinib Impurity, is a chemical compound used in the pharmaceutical industry. It is a byproduct or degradation product of Afatinib, a medication used to treat non-small cell lung cancer. Understanding the properties and behavior of this impurity is crucial for ensuring the safety and efficacy of the pharmaceutical product.
Méthodes De Préparation
The synthesis of (S)-Ethyl 2-((4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-2-oxoacetate involves multiple steps, including the formation of the quinazoline core, the introduction of the tetrahydrofuran group, and the final esterification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and purity. Industrial production methods may involve large-scale reactors and purification techniques such as crystallization and chromatography to isolate the compound.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-Ethyl 2-((4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-2-oxoacetate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the stability and degradation of Afatinib.
Biology: Researchers use it to understand the metabolic pathways and interactions of Afatinib in biological systems.
Medicine: It helps in the development of new pharmaceutical formulations by providing insights into the impurity profile of Afatinib.
Industry: It is used in quality control processes to ensure the purity and safety of Afatinib-containing products.
Mécanisme D'action
The mechanism of action of (S)-Ethyl 2-((4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-2-oxoacetate is related to its structural similarity to Afatinib. It interacts with molecular targets such as the epidermal growth factor receptor (EGFR) and other tyrosine kinases, inhibiting their activity. This inhibition disrupts signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar compounds include other quinazoline derivatives and Afatinib impurities. Compared to these compounds, (S)-Ethyl 2-((4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-2-oxoacetate is unique due to its specific stereochemistry and functional groups. This uniqueness affects its chemical reactivity, biological activity, and role in pharmaceutical formulations. Similar compounds include:
- Gefitinib Impurity
- Erlotinib Impurity
- Lapatinib Impurity
Understanding these similarities and differences helps in the comprehensive analysis and quality control of pharmaceutical products.
Propriétés
Formule moléculaire |
C22H20ClFN4O5 |
|---|---|
Poids moléculaire |
474.9 g/mol |
Nom IUPAC |
ethyl 2-[[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]amino]-2-oxoacetate |
InChI |
InChI=1S/C22H20ClFN4O5/c1-2-32-22(30)21(29)28-18-8-14-17(9-19(18)33-13-5-6-31-10-13)25-11-26-20(14)27-12-3-4-16(24)15(23)7-12/h3-4,7-9,11,13H,2,5-6,10H2,1H3,(H,28,29)(H,25,26,27) |
Clé InChI |
ZXYDHJNWDIATAJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid](/img/structure/B14779771.png)
![(2R,4S)-1-[(2S)-2-(8-aminooctanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B14779776.png)

![2-amino-N,3-dimethyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14779802.png)

![5-[(3aR,4R,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-{20-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]-3,6,9,12,15,18-hexaoxaicosan-1-yl}pentanamide](/img/structure/B14779810.png)

![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[1-(1-methylethyl)-1H-imidazole-kappaN3]-, (SP-4-1)-](/img/structure/B14779816.png)





![2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonic acid](/img/structure/B14779843.png)
